molecular formula C7H4ClFN2 B1603979 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine CAS No. 357263-69-5

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1603979
CAS No.: 357263-69-5
M. Wt: 170.57 g/mol
InChI Key: LCTSNWJDFWULAX-UHFFFAOYSA-N
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Description

7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-69-5) is a fluorinated and chlorinated pyrrolopyridine derivative of high interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol, is supplied with a purity of 98% . It should be stored sealed under dry conditions at 2-8°C to maintain stability . The pyrrolopyridine core is a privileged scaffold in the design of bioactive molecules, often compared to azaisoindoles, and is found in compounds with a broad spectrum of pharmacological properties . Its specific structure, featuring both chloro and fluoro substituents, makes it a versatile building block for constructing novel molecular entities. This reagent is primarily used in the research and development of pharmaceuticals, particularly in the design and synthesis of new compounds with potential therapeutic applications . Due to its unique chemical structure, it serves as a crucial intermediate for creating molecules with potential biological activity, such as anticancer or antimicrobial agents . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTSNWJDFWULAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625939
Record name 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-69-5
Record name 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies

The core pyrrolo[2,3-C]pyridine framework is generally constructed by intramolecular cyclization reactions starting from appropriately substituted pyridine or pyrrole precursors. Key approaches include:

  • Pyridine Ring Functionalization: Starting from a halogenated pyridine derivative (e.g., 7-chloropyridine), functional groups are introduced at the 4-position to enable subsequent ring closure.

  • Pyrrole Ring Formation: The pyrrole ring is formed via condensation or cyclization reactions involving amine and carbonyl functionalities.

  • Intramolecular Cyclization: Under suitable conditions (acidic, basic, or catalytic), the intermediate undergoes ring closure to yield the fused bicyclic system.

Halogenation Techniques

Data Table Summarizing Preparation Methods

Method Category Key Steps Reagents/Conditions Advantages Limitations
Cyclization Strategies Intramolecular ring closure Acid/base catalysis, heat Direct ring formation Requires precise precursor design
Electrophilic Halogenation Halogen introduction on ring NCS, NFSI, Selectfluor Selective halogenation Possible over-halogenation
Halogen Exchange/Substitution Halogen swapping on intermediates Halogen sources, metal catalysts Regioselective halogen installation Multi-step, sensitive conditions
Pd-Catalyzed Cross-Coupling C-C or C-N bond formation Pd catalysts, ligands, bases, solvents Versatile, high yield Requires expensive catalysts

Research Findings and Notes

  • The preparation of this compound is often embedded in broader medicinal chemistry programs targeting kinase inhibition, where the synthetic route is optimized for scale and purity.

  • The patent literature (WO2006063167A1) provides detailed synthetic schemes for related pyrrolo-pyridine derivatives, illustrating the feasibility of introducing halogens at desired positions with high selectivity.

  • Modern synthetic approaches emphasize the use of palladium-catalyzed coupling reactions due to their robustness and functional group compatibility.

  • The choice of halogenation method depends on the availability of precursors and the desired substitution pattern, with electrophilic halogenation being common for late-stage modifications.

  • No single universal method exists; rather, synthetic routes are tailored based on starting materials, desired purity, and scale.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine exhibits significant anticancer properties. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in tumor proliferation and survival. The compound shows IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory effects on these receptors.

Case Study: FGFR Inhibition
A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the modulation of FGFR signaling pathways. This suggests potential therapeutic applications in treating cancers associated with aberrant FGFR activity.

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in various other biological activities:

  • Antidiabetic : Some derivatives have been reported to enhance insulin sensitivity and glucose uptake in muscle cells.
  • Antimycobacterial : Certain analogs have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial metabolism.
  • Antiviral : Research indicates potential antiviral activities against specific viral infections, although further studies are needed to confirm these effects .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique reactivity profile. It can participate in various chemical reactions to form more complex molecules with desired properties.

Synthesis Pathways

The compound can be synthesized through several methodologies that allow for the introduction of different functional groups, enhancing its versatility as an intermediate. For instance, reactions involving nucleophilic substitutions can modify the halogen substituents to tailor the compound's biological activity.

Materials Science

The aromatic structure of this compound makes it a candidate for applications in organic electronics and optoelectronic devices. Its potential for further functionalization opens avenues for developing materials with specific electronic properties.

Applications in Electronics

Research has suggested that pyrrolopyridines can be incorporated into organic photovoltaic cells or light-emitting diodes (LEDs), although specific studies on this compound are still emerging.

Comparison with Similar Compounds

(a) 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 882033-66-1)

  • Molecular Formula : C₇H₄ClFN₂
  • Molecular Weight : 170.57 g/mol
  • Key Differences : The chloro and fluoro substituents are at positions 4 and 5 on the pyrrolo[2,3-b]pyridine core instead of positions 7 and 4 in the target compound. This positional isomerism reduces its cytotoxicity in A431 cells compared to 7-chloro-4-fluoro derivatives .

(b) 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine (CAS 1374651-76-9)

  • Molecular Formula : C₆H₃ClFN₃
  • Molecular Weight : 171.56 g/mol
  • Key Differences : Replacement of the pyrrole ring with a pyrazole ring alters electronic properties and hydrogen-bonding capacity. This analog shows reduced metabolic stability in vitro compared to pyrrolopyridines .

Derivatives with Additional Functional Groups

(a) 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 1447606-90-7)

  • Molecular Formula : C₁₃H₈ClFN₂
  • Molecular Weight : 246.67 g/mol
  • Key Differences: The addition of a 4-fluorophenyl group at position 2 enhances hydrophobic interactions in kinase binding pockets.

(b) 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • Molecular Formula : C₂₃H₂₁ClN₄
  • Molecular Weight : 406.90 g/mol
  • Key Differences : Expansion to a pyrimidine core and substitution with aryl groups broadens interactions with DNA but introduces synthetic complexity .

Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance
This compound 357263-69-5 C₇H₄ClFN₂ 170.57 Cl (C7), F (C4) Cytotoxic agent (A431 cells)
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine 882033-66-1 C₇H₄ClFN₂ 170.57 Cl (C4), F (C5) Reduced cytotoxicity
4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine 1374651-76-9 C₆H₃ClFN₃ 171.56 Pyrazole core Lower metabolic stability
7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine 1447606-90-7 C₁₃H₈ClFN₂ 246.67 4-Fluorophenyl at C2 Enhanced kinase inhibition

Key Findings from Structure-Activity Relationship (SAR) Studies

  • Halogen Positioning : Fluoro at C4 and chloro at C7 (target compound) optimize steric and electronic interactions with EGFR, enhancing cytotoxicity compared to other positional isomers .
  • Core Heterocycle : Pyrrolo[2,3-c]pyridine derivatives exhibit superior metabolic stability over pyrazolo analogs due to reduced susceptibility to oxidative degradation .
  • Substituent Bulk : Aryl groups (e.g., 4-fluorophenyl) improve target affinity but may compromise solubility, necessitating formulation adjustments .

Biological Activity

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine is a compound belonging to the class of pyrrolopyridines, which are characterized by their fused pyrrole and pyridine ring systems. This compound's unique structure, featuring both chlorine and fluorine substituents, suggests significant potential for various biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C11H7ClFN
  • Molecular Weight : Approximately 217.63 g/mol
  • Structural Features : The presence of halogen atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis. By targeting these receptors, the compound can effectively modulate signaling pathways associated with tumor growth and metastasis .

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Related pyrrolopyridine derivatives have shown significant cytotoxicity against breast cancer cells (4T1) and ovarian cancer cells .
  • Inhibition of Kinase Activity : The compound has been associated with inhibiting various kinases involved in tumor progression, making it a candidate for anticancer drug development .

The biochemical properties of this compound are still under investigation. However, its structural analogs have demonstrated:

  • Inhibitory effects on FMS kinase.
  • Potential anti-inflammatory properties.
  • Modulation of glucose metabolism pathways .

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells with minimal toxicity to non-cancerous cells .
  • Kinase Inhibition Studies :
    • In vitro assays demonstrated that derivatives similar to this compound effectively inhibited the activity of several kinases involved in cancer signaling pathways. The fluorine substitution was noted to enhance activity against specific targets .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-Chloro-1H-pyrrolo[2,3-b]pyridineChlorine at position 7Kinase inhibition
6-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine at position 6Antitumor activity
5-Methyl-1H-pyrrolo[2,3-b]pyridineMethyl group at position 5Anti-inflammatory effects

This table illustrates how structural modifications can significantly affect biological activities across related compounds.

Q & A

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods for chlorination/fluorination steps (P210: Avoid sparks/open flames).
  • PPE : Nitrile gloves and goggles prevent dermal exposure (P201: Pre-read SDS).
  • Waste disposal : Halogenated waste segregated per EPA guidelines (P102: Child-proof storage) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
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7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine

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